molecular formula C19H14ClFN4O3 B12377231 Pde5-IN-12

Pde5-IN-12

Cat. No.: B12377231
M. Wt: 400.8 g/mol
InChI Key: LXSISTAUWOUCBV-SSDVNMTOSA-N
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Description

Pde5-IN-12 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action results in various physiological effects, including vasodilation and smooth muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde5-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

Pde5-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperature, pressure, and pH to optimize the reaction rate and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

Pde5-IN-12 exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By blocking this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate pathway and the subsequent reduction of intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pde5-IN-12 include sildenafil, tadalafil, vardenafil, and avanafil. These compounds share the same mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties .

Uniqueness

This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5, which may result in distinct therapeutic effects and side effect profiles compared to other inhibitors. Its unique chemical structure also contributes to its potency and efficacy in various applications .

Properties

Molecular Formula

C19H14ClFN4O3

Molecular Weight

400.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,6-dioxo-2-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H14ClFN4O3/c20-15-7-4-8-16(21)14(15)11-22-23-17(26)12-24-18(27)9-10-19(28)25(24)13-5-2-1-3-6-13/h1-11H,12H2,(H,23,26)/b22-11+

InChI Key

LXSISTAUWOUCBV-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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